

Advanced Techniques for Glycyrrhizic Acid Encapsulation in Drug Delivery Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycyrrhizic acid

Cat. No.: B7820763

[Get Quote](#)

Application Notes & Protocols for Researchers

Glycyrrhizic acid (GA), a natural triterpenoid saponin glycoside extracted from licorice root, has garnered significant attention in the pharmaceutical field due to its broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. However, its clinical application can be limited by factors such as poor solubility and bioavailability. Encapsulation technologies offer a promising strategy to overcome these limitations, enhancing the therapeutic efficacy of **Glycyrrhizic acid**. This document provides detailed application notes and experimental protocols for the encapsulation of **Glycyrrhizic acid** using various techniques, including nanoparticles, liposomes, and hydrogels.

Glycyrrhizic Acid-Based Nanoparticles (GA-NPs)

Nanoparticle-based systems are effective in improving the delivery of **Glycyrrhizic acid**. These systems can protect GA from degradation, control its release, and potentially target specific tissues.

Data Presentation: Physicochemical Properties of GA-NPs

Formulation	Method	Average Particle Size (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Drug Loading (%)	Reference
GA-NPs	Hydrothermal	136.3	-18.2	98.3	Not Reported	[1]
GA-PLGA NPs	Emulsion-Evaporation	144.2	Not Reported	68.0	10.0	[2]
GA-PLGA NPs	Double Emulsion	~200	Not Reported	High	Not Reported	[3][4]
GA-PLGA NPs	Not Specified	350 ± 50	Not Reported	Not Reported	Not Reported	[5][6]

Experimental Protocol: Hydrothermal Synthesis of GA-NPs

This protocol describes the synthesis of **Glycyrrhizic acid** nanoparticles using a hydrothermal method.

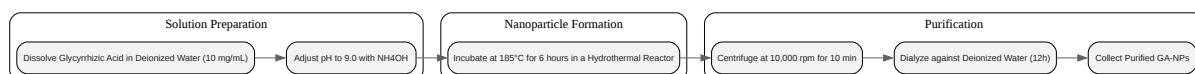
Materials:

- **Glycyrrhizic acid** (GA) ammonium salt
- Deionized water
- Ammonium hydroxide (NH₄OH) solution (for pH adjustment)
- Dialysis bag (MWCO 14 kDa)
- Centrifuge
- Hydrothermal synthesis reactor or a sealed incubation system capable of reaching 185°C

Procedure:

- Preparation of GA Solution: Dissolve **Glycyrrhizic acid** in deionized water to a final concentration of 10 mg/mL.
- pH Adjustment: Adjust the pH of the GA solution to 9.0 using ammonium hydroxide solution.
- Hydrothermal Reaction: Transfer the solution to a hydrothermal synthesis reactor and incubate at 185°C for 6 hours.
- Centrifugation: After the reaction, cool the solution to room temperature and centrifuge at 10,000 rpm for 10 minutes to collect the nanoparticles.
- Purification: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Transfer the suspension to a dialysis bag and dialyze against deionized water for 12 hours, changing the water every 2 hours to remove any unreacted GA and impurities.
- Lyophilization (Optional): For long-term storage, the purified GA-NP suspension can be freeze-dried to obtain a powder.

Experimental Workflow: Hydrothermal Synthesis of GA-NPs



[Click to download full resolution via product page](#)

Workflow for the hydrothermal synthesis of **Glycyrrhizic acid** nanoparticles.

Glycyrrhizic Acid-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can improve the solubility and stability of GA.

Data Presentation: Characteristics of GA-Liposomes

Formulation	Method	Average Particle Size (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
GA-Liposomes	Ultrasonic-Film Dispersion	~50	-28.9	~90	[7]

Experimental Protocol: Preparation of GA-Liposomes by Film Dispersion

This protocol details the preparation of **Glycyrrhizic acid**-loaded liposomes using the thin-film hydration method followed by sonication.

Materials:

- **Glycyrrhizic acid** (GA)
- Lecithin (e.g., soy phosphatidylcholine)
- Cholesterol
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4
- Rotary evaporator
- Probe sonicator or bath sonicator
- Syringe filters (0.22 µm)

Procedure:

- Lipid Film Formation:
 - Dissolve a specific molar ratio of lecithin and cholesterol (e.g., 1:1) and **Glycyrrhizic acid** in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
 - Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).
 - A thin, uniform lipid film will form on the inner wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask. This will form multilamellar vesicles (MLVs).
- Size Reduction (Sonication):
 - To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator. The duration and power of sonication will influence the final particle size.
- Purification and Sterilization:
 - To remove unencapsulated GA, the liposome suspension can be centrifuged or passed through a size-exclusion chromatography column.
 - For sterile applications, filter the final liposomal formulation through a 0.22 µm syringe filter.

Glycyrrhizic Acid-Based Hydrogels

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. GA can be incorporated into hydrogels for controlled and sustained release.

Data Presentation: Properties of GA-Hydrogels

Formulation	Method	Key Properties	Application	Reference
GA-Alginate Hydrogel	Internal Gelation	Controlled gelling time (<10 min)	Tissue Engineering	
Gelatin/GA Double-Network Hydrogel	Physical & Chemical Crosslinking	High freeze resistance, improved tensile strength	Not Specified	[8]
GelMA/Lip@GA @AS Hydrogel	Photocrosslinking	Stable drug release, good biocompatibility, angiogenic promoting	Wound Dressing	[9][10]
Chitosan/GA Hydrogel	Covalent Crosslinking	pH-dependent swelling, controlled release of gallic acid	Transdermal Drug Delivery	[11]

Experimental Protocol: Preparation of GA-Alginate Double Network Hydrogel

This protocol describes a general method for preparing a **Glycyrrhizic acid**-alginate double network hydrogel.

Materials:

- **Glycyrrhizic acid (GA)**
- Sodium alginate
- Calcium carbonate (CaCO₃), nano-sized
- Deionized water
- Cross-linking agent (e.g., for a second network, if applicable)

- Initiator (e.g., for a second network, if applicable)

Procedure:

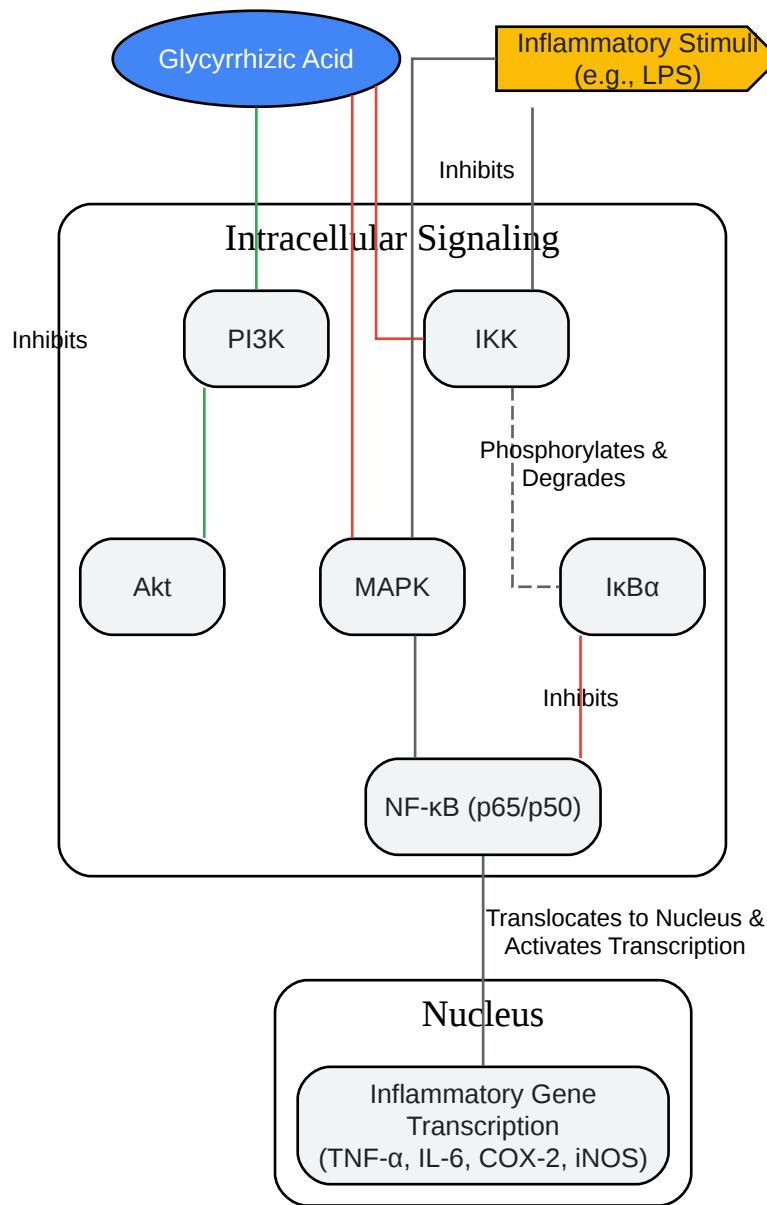
- Preparation of the First Network (GA-Alginate):
 - Dissolve sodium alginate in deionized water to form a homogeneous solution.
 - Disperse nano-sized calcium carbonate into the alginate solution.
 - Add **Glycyrrhizic acid** to the mixture. The acidic nature of GA will induce the release of Ca²⁺ ions from CaCO₃, leading to the cross-linking of alginate chains and the formation of the first hydrogel network. The gelling time can be controlled by adjusting the concentrations of GA and CaCO₃.
- Formation of the Second Network (Optional - for Double Network):
 - The first network hydrogel can be swollen in a solution containing a monomer for the second network (e.g., acrylamide), a cross-linking agent (e.g., N,N'-methylenebisacrylamide), and a polymerization initiator (e.g., potassium persulfate).
 - Initiate the polymerization of the second network, for example, by heating or UV irradiation, to form the interpenetrating double network hydrogel.[12]
- Washing and Equilibration:
 - Wash the prepared hydrogel thoroughly with deionized water to remove any unreacted reagents.
 - Equilibrate the hydrogel in a suitable buffer before use.

Signaling Pathways Modulated by Glycyrrhizic Acid

Glycyrrhizic acid exerts its therapeutic effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for designing effective drug delivery systems.

Anti-Inflammatory Signaling Pathway

Glycyrrhizic acid inhibits inflammation primarily by suppressing the NF- κ B and MAPK signaling pathways and activating the PI3K/Akt pathway.

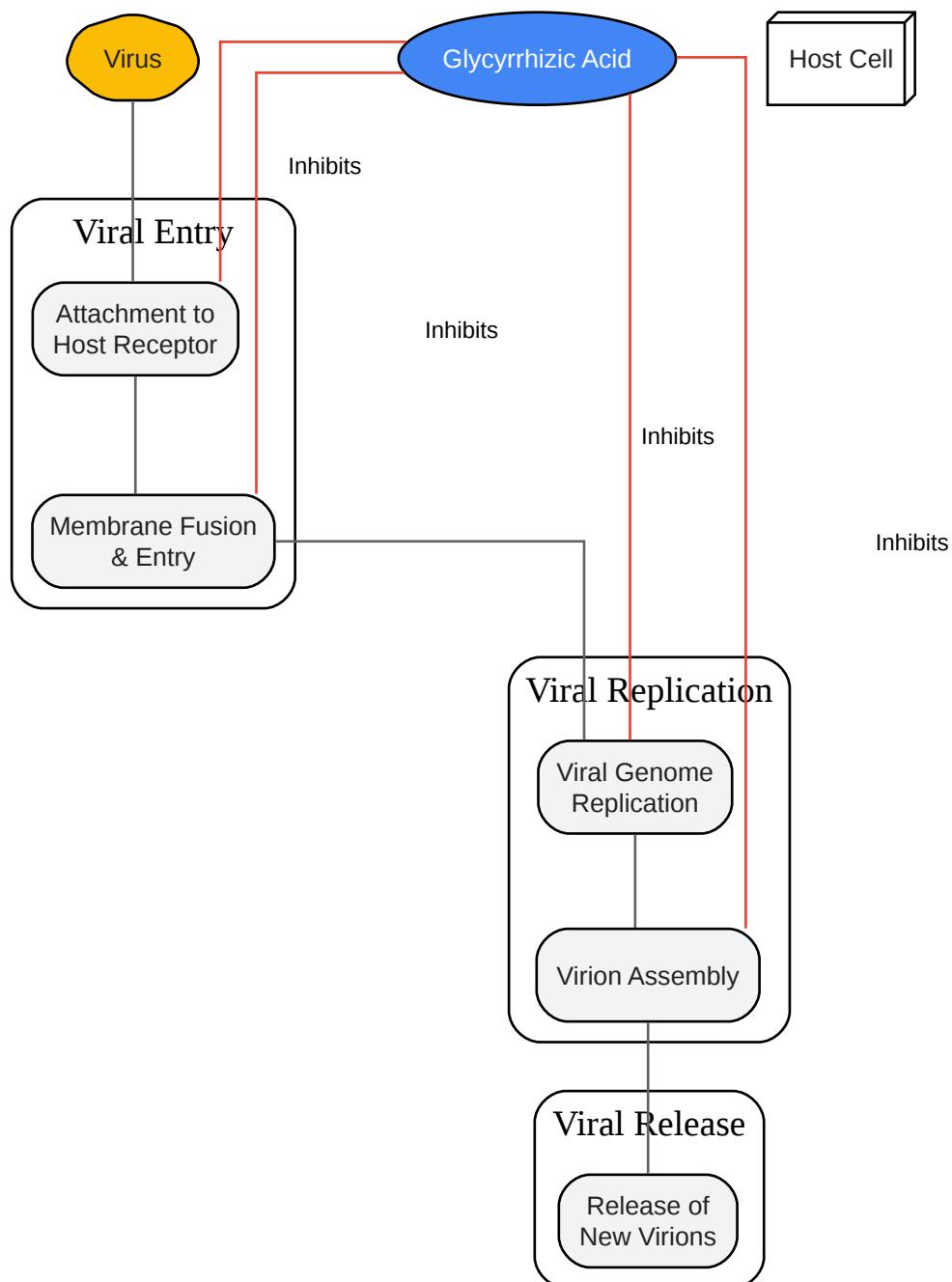


[Click to download full resolution via product page](#)

Anti-inflammatory mechanism of **Glycyrrhizic acid**.

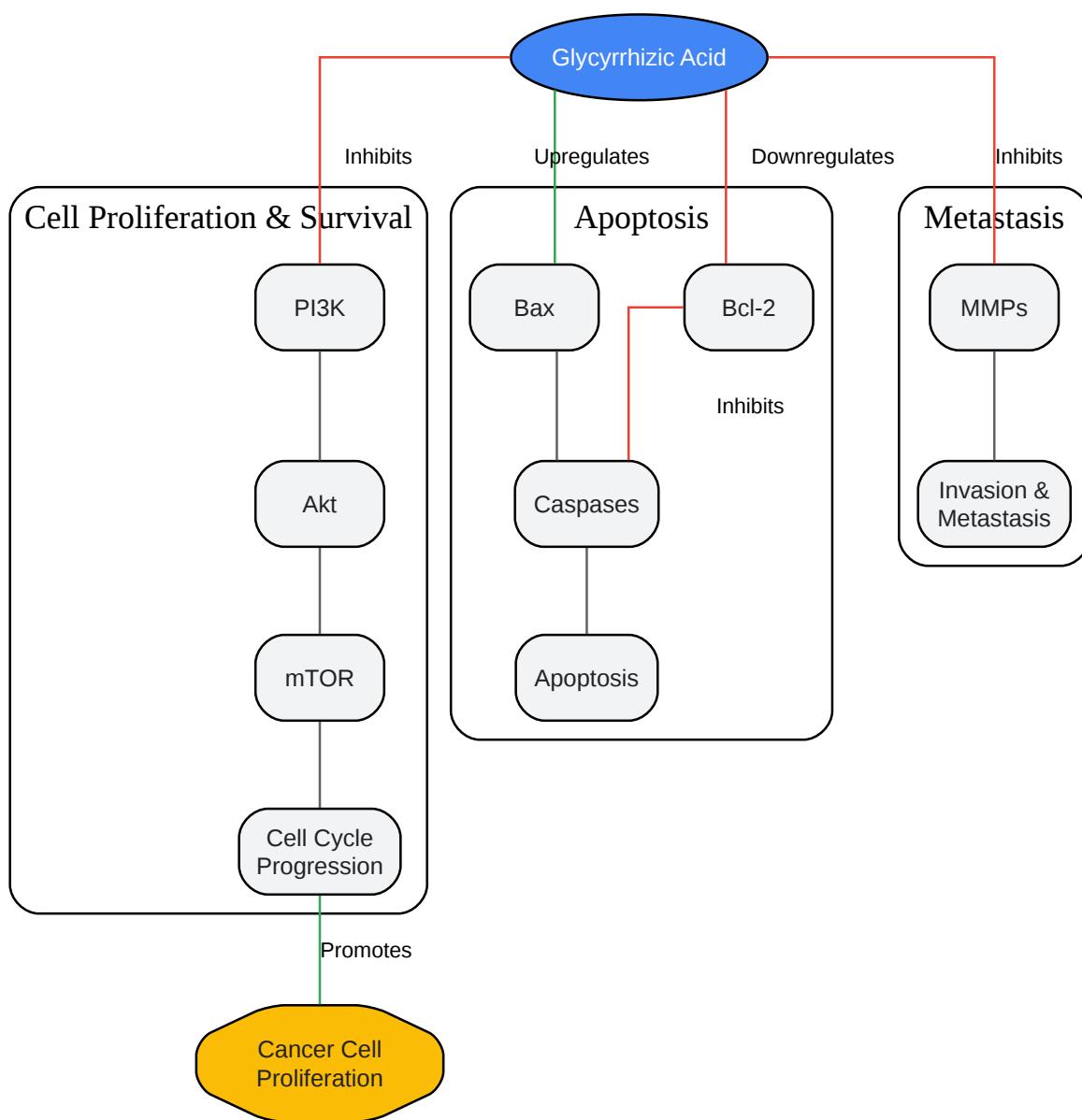
Antiviral Signaling Pathway

Glycyrrhizic acid has demonstrated antiviral activity against a range of viruses by interfering with viral entry, replication, and assembly.

[Click to download full resolution via product page](#)**Antiviral mechanisms of Glycyrrhizic acid.**

Anticancer Signaling Pathway

Glycyrrhizic acid exhibits anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis through the modulation of key signaling pathways.

[Click to download full resolution via product page](#)

Anticancer mechanisms of **Glycyrrhizic acid**.

These application notes and protocols provide a comprehensive guide for researchers and scientists in the field of drug delivery to effectively encapsulate **Glycyrrhizic acid**, thereby enhancing its therapeutic potential. The provided data and methodologies can serve as a foundation for further research and development of novel GA-based drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. publish.kne-publishing.com [publish.kne-publishing.com]
- 6. Effect of Loaded Glycyrrhizic Acid on PLGA Nano-particle on Treatment of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Injectable Hydrogel With Glycyrrhizic Acid and Asiaticoside-Loaded Liposomes for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Injectable Hydrogel With Glycyrrhizic Acid and Asiaticoside-Loaded Liposomes for Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chitosan/glycyrrhizic acid hydrogel: Preparation, characterization, and its potential for controlled release of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and Properties of Double Network Hydrogel with High Compressive Strength - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Advanced Techniques for Glycyrrhizic Acid Encapsulation in Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7820763#techniques-for-encapsulating-glycyrrhizic-acid-for-drug-delivery>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com